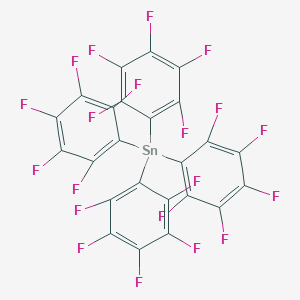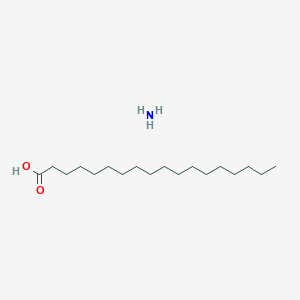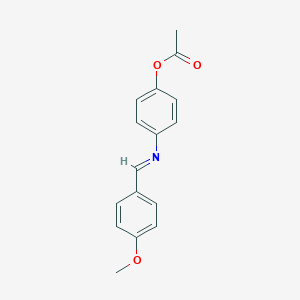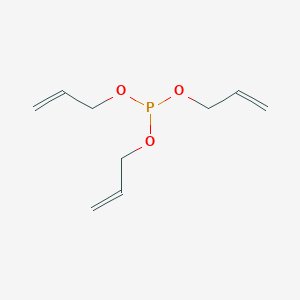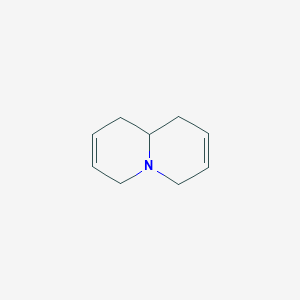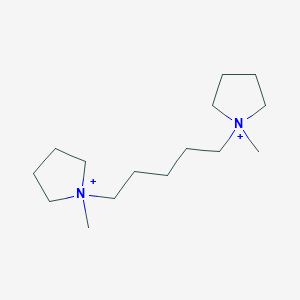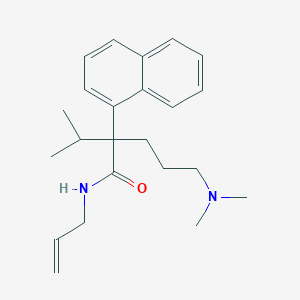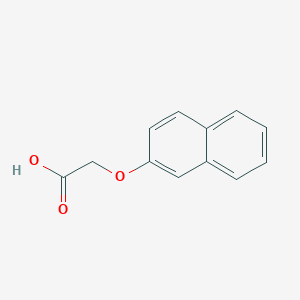
Sulfane;tetraethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfane;tetraethylazanium, also known as TEA-SH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEA-SH is a sulfane donor molecule that can donate sulfur atoms to various biomolecules, including proteins, nucleic acids, and lipids.
Mecanismo De Acción
Sulfane;tetraethylazanium acts as a sulfane donor molecule by donating sulfur atoms to various biomolecules. The mechanism of action involves the formation of a sulfane sulfur intermediate, which can donate sulfur atoms to other biomolecules. The donated sulfur atoms can then form disulfide bonds or react with other biomolecules to form various sulfur-containing compounds.
Biochemical and Physiological Effects:
Sulfane;tetraethylazanium has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation by increasing the levels of glutathione and other antioxidant enzymes. Furthermore, Sulfane;tetraethylazanium has been shown to regulate the activity of various enzymes, including protein kinases and phosphatases. Additionally, Sulfane;tetraethylazanium has been shown to improve mitochondrial function and reduce cellular damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfane;tetraethylazanium has several advantages for lab experiments, including its ability to donate sulfane sulfur to various biomolecules and its stability in biological systems. However, it has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
Sulfane;tetraethylazanium has significant potential for future research in various fields, including cardiovascular diseases, cancer, and neurodegenerative disorders. Future research should focus on elucidating the mechanisms of action of Sulfane;tetraethylazanium in biological systems and identifying its specific targets. Additionally, future research should focus on developing new Sulfane;tetraethylazanium derivatives with improved properties, including increased solubility and reduced toxicity.
Métodos De Síntesis
Sulfane;tetraethylazanium can be synthesized by reacting tetraethylammonium bromide with hydrogen sulfide gas in the presence of a base. The reaction yields Sulfane;tetraethylazanium as a colorless liquid with a characteristic odor. The purity of the synthesized Sulfane;tetraethylazanium can be determined by using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Sulfane;tetraethylazanium has been extensively studied for its potential applications in various fields of scientific research. It has been used as a sulfane donor molecule to investigate the role of sulfane sulfur in biological systems. Sulfane;tetraethylazanium has been shown to protect against oxidative stress and inflammation by donating sulfane sulfur to various biomolecules, including glutathione and cysteine residues in proteins. Furthermore, Sulfane;tetraethylazanium has been used to study the role of sulfane sulfur in cardiovascular diseases, cancer, and neurodegenerative disorders.
Propiedades
Número CAS |
10408-33-0 |
|---|---|
Nombre del producto |
Sulfane;tetraethylazanium |
Fórmula molecular |
C8H22NS+ |
Peso molecular |
164.33 g/mol |
Nombre IUPAC |
sulfane;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |
Clave InChI |
PDXVLTXYBDAGQZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.S |
SMILES canónico |
CC[N+](CC)(CC)CC.S |
Sinónimos |
Tetraethylammonium hydrogen sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



